2-Bromo-5-(trifluoromethoxy)benzamide
CAS No.:
Cat. No.: VC13728389
Molecular Formula: C8H5BrF3NO2
Molecular Weight: 284.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5BrF3NO2 |
|---|---|
| Molecular Weight | 284.03 g/mol |
| IUPAC Name | 2-bromo-5-(trifluoromethoxy)benzamide |
| Standard InChI | InChI=1S/C8H5BrF3NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) |
| Standard InChI Key | DOJDOPMUIWOZGC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone with two key substituents:
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Bromine at the 2-position, enabling nucleophilic substitution reactions.
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Trifluoromethoxy group (-OCF₃) at the 5-position, contributing strong electron-withdrawing effects and enhanced lipophilicity .
The IUPAC name is 2-bromo-5-(trifluoromethoxy)benzamide, with the SMILES notation C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br . X-ray crystallography data is unavailable, but computational models predict a planar aromatic ring with substituents influencing electronic distribution.
Physicochemical Characteristics
The trifluoromethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocols for 2-bromo-5-(trifluoromethoxy)benzamide are documented, analogous routes for related benzamides suggest a multi-step approach:
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Halogenation: Bromination of 5-(trifluoromethoxy)benzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst .
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Amidation: Conversion of the brominated benzoic acid to the corresponding amide via:
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Reaction with thionyl chloride (SOCl₂) to form the acid chloride.
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Treatment with aqueous ammonia (NH₃) or ammonium hydroxide.
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Industrial-scale production may employ continuous flow reactors to optimize yield and purity.
Challenges and Optimization
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Regioselectivity: Ensuring bromination occurs exclusively at the 2-position requires careful control of reaction conditions (e.g., temperature, catalyst) .
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Purity: Column chromatography or recrystallization is necessary to isolate the product from byproducts like dibrominated species .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:
This reactivity is exploited to synthesize derivatives for structure-activity relationship (SAR) studies.
Amide Hydrolysis
The benzamide group can hydrolyze under acidic or basic conditions to yield 2-bromo-5-(trifluoromethoxy)benzoic acid:
This reaction is critical for probing the compound’s stability in biological systems.
Industrial and Research Applications
Pharmaceutical Intermediate
2-Bromo-5-(trifluoromethoxy)benzamide serves as a precursor for:
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Antiviral agents: Analogous bromobenzamides inhibit HCV NS3 protease.
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Anticancer drugs: Structural modifications (e.g., adding alkyl groups) enhance cytotoxicity.
Agrochemical Development
The compound’s halogenated structure is leveraged in designing herbicides and pesticides with improved environmental stability .
Comparison with Structural Analogs
The amide functionality in 2-bromo-5-(trifluoromethoxy)benzamide enables hydrogen bonding with biological targets, a feature absent in non-amide analogs.
Future Research Directions
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